Cas no 128352-88-5 ([1]Benzothieno[2,3-d]pyrimidine-2(1H)-thione,3,4,5,6,7,8-hexahydro-4-phenyl-3-(phenylmethyl)-)
128352-88-5 structure
Product Name:[1]Benzothieno[2,3-d]pyrimidine-2(1H)-thione,3,4,5,6,7,8-hexahydro-4-phenyl-3-(phenylmethyl)-
Numero CAS:128352-88-5
MF:C23H22N2S2
MW:390.564182758331
CID:201040
PubChem ID:3080444
Update Time:2025-04-19
[1]Benzothieno[2,3-d]pyrimidine-2(1H)-thione,3,4,5,6,7,8-hexahydro-4-phenyl-3-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1]Benzothieno[2,3-d]pyrimidine-2(1H)-thione,3,4,5,6,7,8-hexahydro-4-phenyl-3-(phenylmethyl)-
- 3-benzyl-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione
- DTXSID80926113
- 3,4,5,6,7,8-Hexahydro-4-phenyl-3-(phenylmethyl)-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione
- 3-Benzyl-4-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol
- (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(phenylmethyl)-
- BRN 3569531
- 128352-88-5
-
- Inchi: 1S/C23H22N2S2/c26-23-24-22-20(18-13-7-8-14-19(18)27-22)21(17-11-5-2-6-12-17)25(23)15-16-9-3-1-4-10-16/h1-6,9-12,21H,7-8,13-15H2,(H,24,26)
- Chiave InChI: WRUQTEQLHAJIRW-UHFFFAOYSA-N
- Sorrisi: S1C2=C(C(C3C=CC=CC=3)N(CC3C=CC=CC=3)C(N2)=S)C2=C1CCCC2
Proprietà calcolate
- Massa esatta: 390.12266
- Massa monoisotopica: 390.122
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 527
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.7
- Superficie polare topologica: 75.6Ų
Proprietà sperimentali
- Densità: 1.32
- Punto di ebollizione: 527.7°C at 760 mmHg
- Punto di infiammabilità: 272.9°C
- Indice di rifrazione: 1.726
- PSA: 15.27
[1]Benzothieno[2,3-d]pyrimidine-2(1H)-thione,3,4,5,6,7,8-hexahydro-4-phenyl-3-(phenylmethyl)- Letteratura correlata
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
128352-88-5 ([1]Benzothieno[2,3-d]pyrimidine-2(1H)-thione,3,4,5,6,7,8-hexahydro-4-phenyl-3-(phenylmethyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti